N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiophene rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both furan and thiophene rings in a single molecule can enhance its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through a suitable linker, such as a hydroxypropyl group, followed by the formation of the carboxamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Uniqueness
N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide is unique due to the combination of furan and thiophene rings in a single molecule, which can enhance its reactivity and biological properties compared to compounds containing only one of these rings.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-10(11-2-1-6-16-11)3-5-13-12(15)9-4-7-17-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWUTFZSOWBXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.